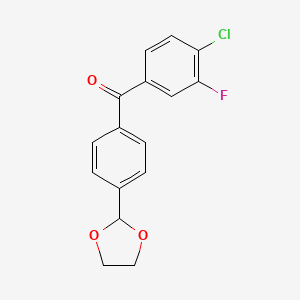

4-Chloro-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is a synthetic organic compound with a molecular formula of C16H12ClFO3 It is characterized by the presence of a chloro group, a fluorine atom, and a dioxolane ring attached to a benzophenone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride, while fluorination can be carried out using fluorine gas or a fluorinating agent such as hydrogen fluoride.

Formation of the Dioxolane Ring: The dioxolane ring is formed through a cyclization reaction involving a diol and an aldehyde or ketone. This step often requires an acid catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the dioxolane ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the benzophenone core. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

- 4-Chloro-4’-(1,3-dioxolan-2-YL)-benzophenone

Comparison: 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is unique due to the specific positioning of the chloro and fluoro groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for distinct applications in research and industry.

Actividad Biológica

4-Chloro-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is a synthetic compound that exhibits significant biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to consolidate existing research findings, case studies, and data on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and safety profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12ClF O3

- Molecular Weight : 292.71 g/mol

- SMILES Notation : ClC(=O)C1COC(O1)C2=CC=CC=C2F

This compound features a benzophenone core substituted with a chloro group and a dioxolane moiety, which may influence its biological interactions.

Tyrosinase Inhibition

One of the notable biological activities of this compound is its ability to inhibit tyrosinase (EC 1.14.18.1), an enzyme critical in melanin biosynthesis. Research indicates that compounds with a 3-chloro-4-fluorophenyl motif show enhanced inhibitory effects on tyrosinase activity. The presence of the chlorine atom significantly boosts the compound's binding affinity to the enzyme's active site, making it a potential candidate for treating hyperpigmentation disorders and other skin-related conditions .

GABA Receptor Modulation

Recent studies have also explored the interaction of benzophenone derivatives with GABA receptors. The compound has been evaluated for its binding affinity to the benzodiazepine site on GABAA receptors, showing promising results in enhancing anxiolytic effects without significant sedative side effects. This suggests potential applications in developing anxiolytic medications with improved safety profiles .

Biological Activity Summary

| Activity | Mechanism | Reference |

|---|---|---|

| Tyrosinase Inhibition | Competitive inhibition at the enzyme's active site | |

| GABA Receptor Binding | Modulation of GABAA receptor activity |

Pharmacological Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 292.71 g/mol |

| Melting Point | 47 - 50 °C |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate; causes skin and eye irritation |

Case Study 1: Tyrosinase Inhibition in Skin Disorders

A study investigating various benzophenone derivatives found that this compound significantly reduced melanin production in vitro using Agaricus bisporus tyrosinase. The results indicated that this compound could serve as a lead for developing new treatments for skin pigmentation disorders .

Case Study 2: Anxiolytic Effects in Animal Models

In another study focused on GABA receptor interactions, compounds similar to this compound demonstrated enhanced binding affinity compared to traditional anxiolytics like diazepam. Behavioral tests indicated reduced anxiety levels in treated animal models without the sedative effects typically associated with benzodiazepines .

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZCEYVBCZPERK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645121 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-37-7 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.